N,N-dimethyl-1H-benzo[d]imidazol-2-amine

Catalog No.
S1907296
CAS No.
2851-13-0
M.F
C9H11N3
M. Wt
161.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-1H-benzo[d]imidazol-2-amine

CAS Number

2851-13-0

Product Name

N,N-dimethyl-1H-benzo[d]imidazol-2-amine

IUPAC Name

N,N-dimethyl-1H-benzimidazol-2-amine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C9H11N3/c1-12(2)9-10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3,(H,10,11)

InChI Key

NMTCCVZABWWGSB-UHFFFAOYSA-N

SMILES

CN(C)C1=NC2=CC=CC=C2N1

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2N1

Therapeutic Potential of Imidazole Containing Compounds

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Results or Outcomes: These compounds have shown significant therapeutic potential in treating a variety of conditions, including bacterial infections, inflammation, tumors, diabetes, allergies, fever, viral infections, amoebic infections, helminthic infections, fungal infections, and ulcers .

PqsR Inhibitors for Pseudomonas aeruginosa Infections

Scientific Field: Microbiology and Drug Discovery

Summary of the Application: Pseudomonas aeruginosa is a top priority pathogen that requires immediate attention according to the World Health Organisation (WHO). Interference with the pqs system, one of three QS systems in P. aeruginosa, results in reduction of bacterial virulence gene expression and biofilm maturation .

Methods of Application: The study reports a hit to lead process to fine-tune the potency of a previously reported inhibitor, which led to the discovery of 2-(4- (3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) as a potent PqsR antagonist .

Results or Outcomes: Compound 6f inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations. Moreover, 6f showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .

Antitumor Potential of 1H-Benzo[d]imidazole Derivatives

Scientific Field: Pharmaceutical Chemistry and Oncology

Summary of the Application: 1H-Benzo[d]imidazole derivatives have shown potential as antitumor agents. The derivatives of 1H-Benzo[d]imidazole have been synthesized and evaluated for their antitumor potential against different cell lines .

Methods of Application: The synthesis of these compounds involves the use of various synthetic routes. For example, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .

Results or Outcomes: The synthesized compounds showed significant antitumor potential against different cell lines such as MCF-7 and CaCo-2 using Fluorouracil as a reference drug .

Microbiological Activity of 1H-benzo[d]imidazole Derivatives

Summary of the Application: 1H-benzo[d]imidazole derivatives have shown potential as antibacterial and antifungal agents. It was found that antibacterial and antifungal agents can be found in this group .

Methods of Application: The synthesis of these compounds involves various synthetic routes. The specific methods of application or experimental procedures would depend on the specific derivative being used and the target microorganism .

Results or Outcomes: The synthesized compounds showed significant microbiological activity, acting as effective antibacterial and antifungal agents .

N,N-Dimethyl-1H-benzo[d]imidazol-2-amine is a chemical compound characterized by its unique structure, which includes a benzimidazole framework. This compound has the molecular formula C9H11N3C_9H_{11}N_3 and a molecular weight of approximately 161.21 g/mol. The structure consists of a benzimidazole core with two methyl groups attached to the nitrogen atom at the 1-position, making it a dimethyl derivative of benzo[d]imidazol-2-amine. Its chemical properties include being a solid at room temperature, with potential applications in pharmaceuticals and organic synthesis due to its reactivity and biological activity.

The chemical reactivity of N,N-dimethyl-1H-benzo[d]imidazol-2-amine can be explored through various reactions typical of imidazole derivatives. For instance:

  • Nucleophilic Substitution: The presence of the amino group allows for nucleophilic substitution reactions, where the amine can react with electrophiles.
  • Mannich Reaction: This compound can participate in Mannich reactions, forming β-amino carbonyl compounds when reacted with formaldehyde and another amine.
  • Formation of Metal Complexes: Its nitrogen atoms can coordinate with metal ions, leading to the formation of stable complexes, which are useful in catalysis and material science .

N,N-Dimethyl-1H-benzo[d]imidazol-2-amine exhibits notable biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of benzimidazole compounds often possess significant inhibitory effects against various cancer cell lines and may act as potential therapeutic agents against bacterial infections. The compound's structure contributes to its ability to interact with biological targets, including enzymes and receptors involved in disease processes .

Several synthesis methods for N,N-dimethyl-1H-benzo[d]imidazol-2-amine have been reported:

  • Condensation Reactions: A common method involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones in the presence of acidic catalysts.
  • Methylation: The dimethylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate to yield N,N-dimethyl derivatives.
  • Cyclization Techniques: The synthesis may also involve cyclization reactions where intermediates are formed that subsequently rearrange to form the final product .

N,N-Dimethyl-1H-benzo[d]imidazol-2-amine has several applications:

  • Pharmaceuticals: It is explored as a potential drug candidate for treating infections and certain types of cancer.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for developing fungicides or bactericides.
  • Material Science: The compound can be used in the synthesis of advanced materials due to its coordination chemistry with metals .

Interaction studies involving N,N-dimethyl-1H-benzo[d]imidazol-2-amine focus on its binding affinity to various biological targets. For example:

  • Enzyme Inhibition: Studies have indicated that this compound can inhibit specific enzymes linked to cancer progression, showcasing its potential as an anticancer agent.
  • Receptor Binding: The compound has been evaluated for its ability to bind to receptors involved in neurotransmission, suggesting possible applications in neuropharmacology .

Several compounds share structural similarities with N,N-dimethyl-1H-benzo[d]imidazol-2-amine. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide0.88Has a methyl group at the 4-position; used in similar biological assays.
2-Amino-1-isopropylbenzimidazole0.86Contains an isopropyl group; shows different biological activity profiles.
1-Propyl-1H-benzo[d]imidazol-2-amine0.86Propyl substitution alters solubility and interaction characteristics.
N-Methyl-1H-benzo[d]imidazol-2-amine0.92Only one methyl group; serves as a precursor for further modifications.

N,N-Dimethyl-1H-benzo[d]imidazol-2-amine stands out due to its specific methylation pattern that influences its reactivity and biological activity compared to these similar compounds .

Starting MaterialCatalyst/ConditionsReaction Time (hours)Yield (%)Reference
o-Phenylenediamine + Formic acidHeat, Steam bath2-465-85 [1]
o-Phenylenediamine + Aldehydep-TSOH, 140°C6-1270-95 [1] [2]
o-Phenylenediamine + Carboxylic acidReflux conditions8-2460-90 [1]
o-Phenylenediamine + NitrileZnCl2, 150°C4-875-92 [3]

The mechanistic understanding of these traditional routes has been significantly enhanced through modern analytical techniques. The condensation typically proceeds via nucleophilic attack of the primary amine group on the electrophilic carbon center, followed by cyclization involving the second amino group. The dehydration step, either spontaneous or acid-catalyzed, completes the formation of the aromatic benzimidazole system [1].

Recent optimization studies have focused on improving reaction conditions to enhance yields and reduce environmental impact. The use of microwave-assisted synthesis has demonstrated significant improvements in reaction rates, reducing reaction times from hours to minutes while maintaining comparable yields [4]. Solvent-free conditions have also been explored, offering environmental benefits and simplified work-up procedures [5].

The visible light-mediated photocatalyst-free synthesis represents a significant advancement in traditional condensation chemistry. This approach achieves yields up to 92% through a one-pot process involving N-substitution of o-phenylenediamines, thiourea formation, and visible light-mediated cyclodesulfurization [6]. The elimination of photocatalysts and the use of environmentally friendly aqueous media make this method particularly attractive for large-scale applications.

Advanced Alkylation Techniques for N,N-Dimethyl Functionalization

The introduction of N,N-dimethyl functionality represents a critical aspect of synthesizing the target compound, requiring sophisticated alkylation methodologies that ensure high selectivity and yield. Advanced alkylation techniques have evolved significantly beyond traditional methylation approaches, incorporating innovative catalytic systems and reaction conditions to achieve efficient dimethylation of the benzimidazole nitrogen centers.

Sodium dodecyl sulfate-mediated alkylation in aqueous basic media represents a breakthrough in sustainable N-alkylation methodology. This approach utilizes methyl iodide as the alkylating agent in an alkaline water-sodium dodecyl sulfate system, achieving selectivities of 85-95% and yields of 80-92% at temperatures ranging from 55-60°C [7]. The incorporation of sodium dodecyl sulfate enhances reaction rates by addressing solubility issues that arise with different substrates, while the aqueous medium eliminates the need for volatile organic solvents.

Continuous-flow di-N-alkylation methodologies have demonstrated exceptional efficiency in industrial applications. The use of methylene iodide in the presence of potassium carbonate in fixed-bed reactors enables precise control of the two-step alkylation process [8] [9]. Operating temperatures of 120-150°C combined with optimized residence times result in selectivities of 90-98% and yields of 85-95%. The continuous-flow system offers superior temperature control and enhanced reaction monitoring compared to traditional batch processes.

Biocatalytic methylation using engineered methyltransferases represents the most selective approach for N-methylation of heterocycles. This methodology employs a cyclic enzyme cascade consisting of two methyltransferases with methyl tosylate as a simple reagent, achieving regioselectivities exceeding 99% and yields of 90-99% at room temperature [10] [11]. The enzymatic approach enables highly selective synthesis while operating under mild conditions with nearly equimolar concentrations of starting materials.

Microwave-assisted alkylation techniques have gained prominence due to their ability to accelerate reaction rates while maintaining good selectivity. The use of dimethyl sulfate as the alkylating agent under microwave irradiation at 80-100°C achieves yields of 70-85% with selectivities of 75-88% [4]. Although this method requires higher temperatures and shows moderate environmental impact, it offers rapid reaction completion and simplified work-up procedures.

Table 2: Advanced Alkylation Techniques for N,N-Dimethyl Functionalization

MethodAlkylating AgentTemperature (°C)Selectivity (%)Yield (%)Environmental Impact
SDS-Aqueous Basic MediumMethyl iodide55-6085-9580-92Low
Continuous-Flow Di-N-AlkylationMethylene iodide120-15090-9885-95Medium
Methyltransferase-CatalyzedMethyl tosylateRoom temperature>9990-99Very Low
Microwave-Assisted AlkylationDimethyl sulfate80-10075-8870-85Medium

The regioselectivity in N-alkylation of benzimidazoles is critically dependent on the electronic and steric environment surrounding the nitrogen centers. Computational studies have revealed that the N1 position typically exhibits higher nucleophilicity compared to the N3 position, leading to preferential alkylation patterns [12]. The presence of electron-donating or electron-withdrawing substituents on the benzene ring significantly influences the regioselectivity, with electron-donating groups enhancing nucleophilicity at both nitrogen centers.

Phase-transfer catalysis has emerged as an effective strategy for controlling alkylation selectivity. The use of quaternary ammonium salts as phase-transfer catalysts facilitates the transfer of alkylating agents from the organic phase to the aqueous phase, where the benzimidazole substrate resides [7]. This approach enables precise control of alkylation kinetics and minimizes side reactions that can occur in homogeneous systems.

The development of halide leaving group effects has provided insights into optimizing alkylation efficiency. Studies comparing different alkyl halides reveal that the nature of the leaving group significantly impacts reaction rates and selectivities [12]. Iodide leaving groups generally provide faster reaction rates due to their superior leaving group ability, while bromide and chloride counterparts require more forcing conditions but may offer improved selectivity in certain cases.

Recent advances in flow chemistry have enabled the development of multistep alkylation sequences in continuous reactors. The integration of multiple reaction zones allows for sequential alkylation steps with intermediate purification, resulting in higher overall yields and purities [8]. Temperature gradients within the flow reactor enable optimization of each alkylation step independently, leading to enhanced process efficiency and reduced byproduct formation.

Green Chemistry Approaches: Nanocatalyst-Mediated Synthesis

The implementation of green chemistry principles in benzimidazole synthesis has led to the development of sophisticated nanocatalyst systems that offer enhanced efficiency, environmental sustainability, and economic viability. These nanocatalyst-mediated approaches represent a paradigm shift from traditional synthetic methodologies, incorporating principles of atom economy, renewable feedstocks, and waste minimization while achieving superior catalytic performance.

Iron oxide nanoparticles have emerged as highly effective and recoverable catalysts for benzimidazole synthesis. Fe3O4 nanoparticles, typically employed at 7.5 mol% loading, demonstrate exceptional catalytic activity in ethanol at room temperature, achieving 90% yields within 240 minutes [13]. The magnetic properties of these nanoparticles enable facile recovery using external magnetic fields, with recyclability extending up to 5 cycles without significant loss of catalytic activity. The Lewis acid character of Fe3O4 activates carbonyl groups, reducing transition state energy and facilitating nucleophilic attack by amino groups.

Silica-supported iron oxide systems with collagen functionalization represent an advancement in biocompatible nanocatalysis. Fe3O4@SiO2/collagen composites, operating at 10 mol% catalyst loading in aqueous media at 80°C, achieve 88% yields within 120 minutes [14]. The collagen component enhances biocompatibility while providing additional coordination sites for substrate binding. These systems demonstrate excellent recyclability over 6 cycles and offer superior environmental profiles due to the use of water as the reaction medium.

Periodic mesoporous organosilica with ionic liquid functionalization has shown remarkable efficiency in benzimidazole synthesis. PMO-IL-WO4²⁻ nanocatalysts, operating at 5 mol% loading in water at room temperature, achieve yields exceeding 90% within 60 minutes [15]. This system represents the optimal combination of environmental friendliness and catalytic efficiency, utilizing water as the sole solvent and eliminating the need for additional oxidants. The exceptional stability of these catalysts enables reuse for at least 8 cycles without measurable activity loss.

Hydrotalcite-based double-layered catalysts synthesized through green grinding methods offer unique advantages in solvent-free synthesis. These Mg/Al hydrotalcite systems, prepared using Al/Mg molar ratios of 1.0-3.0 at room temperature, require only 20 mg catalyst loading for efficient conversion under solvent-free conditions at 100°C [16]. The elimination of organic solvents represents a significant environmental advantage, while the rapid synthesis (30 minutes) enhances process efficiency. The basicity of hydrotalcite catalysts can be fine-tuned through aging and calcination procedures.

Magnetic silica-cobalt-iron oxide nanocomposites provide excellent catalytic activity combined with easy magnetic separation. SiO2/Co@Fe2O4 systems, operating at 15 mol% loading in ethanol-water mixtures at 70°C, achieve 92% yields within 180 minutes [17]. The synergistic effect between cobalt and iron oxide enhances catalytic activity while maintaining magnetic recoverability. These systems demonstrate recyclability over 7 cycles with minimal catalyst leaching.

Table 3: Green Chemistry Nanocatalyst-Mediated Synthesis Systems

Catalyst SystemCatalyst Loading (mol%)Reaction MediumTemperature (°C)Reaction Time (min)Yield (%)Recyclability
Fe3O4 Nanoparticles7.5EthanolRoom temp240905 cycles
Fe3O4@SiO2/Collagen10Water80120886 cycles
PMO-IL-WO4²⁻5WaterRoom temp60>908 cycles
Hydrotalcite (Mg/Al)20 mgSolvent-free10030854 cycles
SiO2/Co@Fe2O415EtOH/H2O70180927 cycles

The mechanism of nanocatalyst-mediated synthesis typically involves surface activation of substrates through coordination to metal centers. Iron-based nanocatalysts function as Lewis acids, coordinating to carbonyl groups and enhancing their electrophilicity toward nucleophilic attack by amino groups [13]. The high surface area of nanoparticles provides abundant active sites, while the heterogeneous nature facilitates product separation and catalyst recovery.

Palladium-based nanocatalyst systems have demonstrated exceptional efficiency in reductive coupling approaches. The use of readily available palladium catalysts enables selective reductive coupling of nitriles with nitroarylamines using water and biomass-derived formic acid as environmentally friendly solvents and hydrogen donors [18]. This methodology achieves broad substrate scope compatibility while maintaining high yields and excellent functional group tolerance.

Manganese-based metal-organic framework catalysts represent the cutting edge of sustainable nanocatalysis. Mn-TPA frameworks with desolvated structures provide robust heterogeneous catalysts with manganese open metal sites [19]. These systems achieve conversions up to 99.9% with turnover numbers up to 9990 and turnover frequencies up to 333 min⁻¹. The exceptional recyclability extends to 30 cycles without structural integrity loss, demonstrating remarkable catalyst durability.

The development of ultrasound-assisted nanocatalysis has emerged as an innovative approach combining mechanical and chemical activation. Sonochemical methods generate significant amounts of reactive intermediates while operating under metal-free conditions [20]. This approach utilizes cascade reactions of condensation followed by intramolecular cyclization, achieving high functional group tolerance and enabling continuous-flow implementation for commercial applications.

Industrial-Scale Production Challenges and Purification Strategies

The transition from laboratory-scale synthesis to industrial production of N,N-dimethyl-1H-benzo[d]imidazol-2-amine presents numerous technical, economic, and environmental challenges that require sophisticated engineering solutions and optimized purification strategies. Industrial-scale production demands careful consideration of heat management, solvent recovery, product purification, catalyst recovery, waste minimization, and quality control to ensure economic viability and regulatory compliance.

Heat management represents one of the most critical challenges in industrial benzimidazole production due to the highly exothermic nature of condensation reactions. Traditional batch reactors often struggle with temperature control, leading to hot spot formation and potential thermal runaway reactions [21]. The implementation of continuous flow reactors has demonstrated 25-40% efficiency improvements through enhanced heat transfer and precise temperature control [21]. These systems enable better heat distribution and immediate response to temperature fluctuations, significantly reducing safety risks and improving product quality.

Solvent recovery and recycling constitute major economic and environmental considerations in industrial production. Organic solvent costs can represent 30-50% of total production costs, making efficient recovery systems essential for economic viability [22]. Green solvent alternatives, including water-based systems and ionic liquids, have shown 30-50% improvements in overall process efficiency while reducing environmental impact [15] [23]. The development of solvent-free reaction conditions represents the ultimate goal, eliminating solvent-related costs and environmental concerns entirely.

Product purification optimization requires sophisticated crystallization protocols to achieve pharmaceutical-grade purity. Controlled cooling protocols have demonstrated 20-35% improvements in purification efficiency through precise temperature control and seeding strategies [2] [24]. The optimization of crystallization conditions, including solvent selection, cooling rates, and agitation parameters, significantly impacts crystal quality and yield. Multi-stage crystallization processes enable the achievement of purities exceeding 99% while maintaining acceptable recovery yields.

Catalyst recovery systems are essential for economic viability in industrial production, particularly for expensive heterogeneous catalysts. Magnetic separation techniques have achieved 60-80% efficiency improvements in catalyst recovery for magnetic nanocatalyst systems [17] [14]. The development of continuous catalyst regeneration systems enables extended catalyst lifetimes and reduced replacement costs. Advanced separation technologies, including membrane filtration and centrifugal separation, provide additional options for catalyst recovery optimization.

Table 4: Industrial-Scale Production Challenges and Solutions

Challenge CategorySpecific IssueSolution ApproachEfficiency Improvement (%)Implementation Cost
Heat ManagementExothermic reactionsContinuous flow reactors25-40High
Solvent RecoveryOrganic solvent costsGreen solvent alternatives30-50Medium
Product PurificationCrystallization optimizationControlled cooling protocols20-35Low
Catalyst RecoveryHeterogeneous catalyst separationMagnetic separation60-80Medium
Waste MinimizationSide product formationProcess optimization15-30Low
Quality ControlImpurity detectionIn-line monitoring40-60High

Waste minimization strategies focus on reducing side product formation through process optimization and improved reaction selectivity. Advanced process control systems enable real-time monitoring and adjustment of reaction parameters, achieving 15-30% improvements in waste reduction [23]. The implementation of design of experiments methodologies enables systematic optimization of reaction conditions to minimize byproduct formation while maximizing desired product yield.

Quality control systems require sophisticated analytical capabilities to ensure consistent product quality and regulatory compliance. In-line monitoring systems using spectroscopic techniques provide real-time analysis of reaction progress and product quality, achieving 40-60% improvements in quality control efficiency [25]. Advanced analytical methods, including high-performance liquid chromatography and mass spectrometry, enable detection of trace impurities and degradation products.

Crystallization optimization represents a critical aspect of industrial purification strategies. The selection of appropriate solvents and crystallization conditions significantly impacts product purity and recovery yield. Recrystallization from methanol achieves purities of 95-98% with recovery yields of 75-85%, making it suitable for laboratory and pilot-scale operations [26] [27]. Ethanol-water mixtures provide enhanced purification efficiency, achieving purities of 96-99% with recovery yields of 80-90%, making them ideal for industrial-scale production.

Table 5: Purification Strategies Comparison

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (hours)Solvent RequirementsScale Suitability
Recrystallization (Methanol)95-9875-854-6HighLaboratory/Pilot
Recrystallization (Ethanol/Water)96-9980-906-8MediumIndustrial
Column Chromatography98-99.570-808-12HighLaboratory
Activated Carbon Treatment92-9685-952-3LowIndustrial
Vacuum Distillation94-9765-753-5NonePilot/Industrial

Column chromatography provides the highest purification efficiency, achieving purities of 98-99.5%, but is limited to laboratory-scale applications due to high solvent requirements and extended processing times of 8-12 hours [22]. Activated carbon treatment offers an attractive industrial option, achieving purities of 92-96% with excellent recovery yields of 85-95% and minimal solvent requirements [2]. Vacuum distillation eliminates solvent requirements entirely while achieving respectable purities of 94-97%, making it suitable for pilot and industrial-scale operations.

Flow chemistry optimization has emerged as a transformative approach for industrial production, enabling precise control of reaction parameters and improved safety profiles. Design of experiments methodologies applied to flow systems have demonstrated significant improvements in yield and productivity while reducing environmental impact [21]. The integration of automated control systems enables real-time optimization and reduced human intervention requirements.

Process analytical technology implementation provides comprehensive monitoring capabilities for industrial production systems. Real-time monitoring of temperature, pressure, flow rates, and product quality enables immediate response to process deviations and optimization opportunities [25]. Advanced data analytics and machine learning algorithms enable predictive maintenance and process optimization, reducing downtime and improving overall efficiency.

Fourier Transform Infrared Spectroscopic Analysis

The infrared spectroscopic characterization of N,N-dimethyl-1H-benzo[d]imidazol-2-amine reveals characteristic vibrational modes consistent with the benzimidazole framework. The spectrum exhibits a broad absorption band at approximately 3400 wavenumbers per centimeter corresponding to the nitrogen-hydrogen stretching vibration of the imidazole ring [1] [2]. This band typically appears as a medium to strong intensity peak and may show some broadening due to intermolecular hydrogen bonding interactions in the solid state.

The aromatic carbon-hydrogen stretching vibrations are observed around 3020 wavenumbers per centimeter, characteristic of the benzene ring system fused to the imidazole moiety [1] [2]. The carbon-nitrogen double bond stretching vibration appears at approximately 1610 wavenumbers per centimeter, indicating the presence of the imine functionality within the benzimidazole core structure [1] [2]. Additionally, the carbon-nitrogen single bond stretching modes are detected at 1453 wavenumbers per centimeter, confirming the presence of the dimethylamino substituent [1] [2].

The fingerprint region below 1500 wavenumbers per centimeter contains numerous characteristic bands arising from in-plane and out-of-plane bending vibrations of the aromatic ring system. These include carbon-carbon stretching modes of the benzene ring and various deformation modes of the methyl groups attached to the amino nitrogen atom.

Nuclear Magnetic Resonance Spectroscopic Characterization

Proton nuclear magnetic resonance spectroscopy provides detailed structural information about N,N-dimethyl-1H-benzo[d]imidazol-2-amine. The spectrum recorded in deuterated dimethyl sulfoxide reveals three distinct regions of resonances [3]. The dimethylamino groups appear as a sharp singlet at 3.03 parts per million integrating for six protons, confirming the equivalent nature of both methyl substituents [3].

The aromatic proton resonances are observed as a complex multiplet spanning from 6.79 to 7.20 parts per million, integrating for four protons corresponding to the benzene ring system [3]. This multiplicity pattern is consistent with the substitution pattern of the benzimidazole ring, where the aromatic protons experience different electronic environments due to the electron-donating dimethylamino group.

The exchangeable proton of the imidazole nitrogen appears as a broad singlet at 11.17 parts per million, characteristic of hydrogen atoms involved in hydrogen bonding interactions [3]. This chemical shift is typical for imidazole nitrogen-hydrogen bonds and confirms the tautomeric structure of the compound in solution.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The spectrum displays multiple peaks in the aromatic region corresponding to the benzimidazole carbon atoms [4] [2]. The carbon atoms of the dimethylamino groups typically appear upfield due to their electron-rich environment.

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of N,N-dimethyl-1H-benzo[d]imidazol-2-amine exhibits characteristic absorption bands in the 250 to 350 nanometer region [5] [2]. These transitions correspond to pi to pi-star electronic excitations within the extended conjugated system of the benzimidazole framework. The presence of the electron-donating dimethylamino group influences the electronic absorption properties by shifting the absorption maxima to longer wavelengths compared to unsubstituted benzimidazole derivatives.

The compound typically displays strong absorption bands due to the aromatic chromophore system. Time-dependent density functional theory calculations on related benzimidazole derivatives have provided insights into the nature of these electronic transitions and their relationship to molecular orbital energies [6] [7].

Thermogravimetric Analysis and Phase Transition Behavior

Thermal Decomposition Characteristics

Thermogravimetric analysis of N,N-dimethyl-1H-benzo[d]imidazol-2-amine reveals distinct thermal behavior patterns characteristic of benzimidazole derivatives. The compound demonstrates thermal stability up to approximately 250 to 260 degrees Celsius, at which point initial decomposition processes begin [8] [9]. This onset temperature corresponds to the disruption of intermolecular interactions and the beginning of covalent bond cleavage.

The primary decomposition event occurs at the reported melting point of 256 to 257 degrees Celsius, accompanied by simultaneous decomposition [8] [9]. This behavior indicates that the compound does not exhibit a clear melting transition followed by vaporization, but rather undergoes thermal degradation concurrent with the phase transition from solid to liquid state.

Complete thermal decomposition occurs at temperatures exceeding 300 degrees Celsius [8]. The decomposition process likely involves the sequential loss of the dimethylamino substituent followed by fragmentation of the benzimidazole ring system. Mass spectrometric analysis of the decomposition products would provide detailed information about the thermal fragmentation pathways.

Phase Transition Behavior

N,N-dimethyl-1H-benzo[d]imidazol-2-amine crystallizes in an orthorhombic crystal system with space group P21212 [10]. The compound does not exhibit detectable solid-solid phase transitions below its melting point, indicating a stable crystalline form throughout the temperature range from ambient conditions to the onset of decomposition.

The absence of glass transition temperatures confirms the crystalline nature of the compound under normal storage and handling conditions. No crystalline-amorphous transitions have been reported, suggesting that the compound maintains its ordered crystalline structure until thermal decomposition occurs.

Differential scanning calorimetry studies would reveal the enthalpy changes associated with the melting process, providing quantitative thermodynamic data for phase transition behavior. The thermal stability range from room temperature to 250 degrees Celsius makes the compound suitable for various analytical and synthetic applications [11] [12].

Solubility Parameters and Partition Coefficients

Aqueous Solubility Characteristics

The water solubility of N,N-dimethyl-1H-benzo[d]imidazol-2-amine has been determined using computational estimation methods. The Extended Solubility Online model predicts a solubility of 0.633 milligrams per milliliter, equivalent to 0.00393 molar concentration [3]. This moderate aqueous solubility reflects the balance between the hydrophilic dimethylamino group and the lipophilic benzimidazole ring system.

The solubility parameter calculations indicate that the compound exhibits favorable interactions with polar solvents due to the presence of hydrogen bond donor and acceptor sites. The molecule contains one hydrogen bond donor corresponding to the imidazole nitrogen-hydrogen group and three hydrogen bond acceptors represented by the nitrogen atoms in the ring system and the dimethylamino substituent [3].

The topological polar surface area of 31.92 square angstroms contributes to the compound's solubility profile [8]. This value falls within the favorable range for membrane permeability while maintaining sufficient polarity for aqueous dissolution.

Lipophilicity and Partition Coefficient Analysis

The calculated logarithm of the partition coefficient (XLogP3) for N,N-dimethyl-1H-benzo[d]imidazol-2-amine is 1.7, indicating moderate lipophilicity [8]. This value suggests balanced distribution between aqueous and organic phases, which is advantageous for biological applications and membrane permeation studies.

The partition coefficient value reflects the molecular structure containing both hydrophilic and lipophilic components. The benzimidazole core provides aromatic character contributing to lipophilicity, while the dimethylamino group and imidazole nitrogen atoms contribute to hydrophilicity through potential hydrogen bonding interactions.

Experimental determination of partition coefficients in various solvent systems would provide comprehensive understanding of the compound's behavior in different chemical environments. The octanol-water partition coefficient serves as a standard reference for predicting biological membrane permeability and pharmacokinetic properties.

Solvent System Compatibility

N,N-dimethyl-1H-benzo[d]imidazol-2-amine demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, as evidenced by its successful use in nuclear magnetic resonance spectroscopic studies [3]. The compound's solubility profile makes it suitable for various analytical techniques and synthetic applications.

The absence of rotatable bonds in the molecular structure contributes to conformational rigidity, which may influence solubility behavior in different solvent systems [3]. This structural feature suggests that solvation is primarily governed by intermolecular interactions rather than conformational entropy effects.

Computational Chemistry Predictions via Density Functional Theory Calculations

Electronic Structure and Molecular Orbital Analysis

Density functional theory calculations using the B3LYP functional with 6-31+G(d,p) basis set provide comprehensive insights into the electronic structure of N,N-dimethyl-1H-benzo[d]imidazol-2-amine. The highest occupied molecular orbital energy typically ranges from -5.5 to -6.0 electron volts for benzimidazole derivatives, while the lowest unoccupied molecular orbital energy falls between -1.0 and -1.5 electron volts [13] [6] [14].

The frontier molecular orbital energy gap, representing the difference between highest occupied molecular orbital and lowest unoccupied molecular orbital energies, typically ranges from 4.0 to 5.0 electron volts for compounds of this class [13] [6] [14]. This energy gap is crucial for understanding the compound's chemical reactivity and electronic excitation properties.

The electron density distribution analysis reveals that the highest occupied molecular orbital is primarily localized on the benzimidazole ring system with significant contribution from the dimethylamino nitrogen atom. The lowest unoccupied molecular orbital typically exhibits antibonding character distributed across the aromatic framework.

Chemical Reactivity Descriptors

Computational analysis provides quantitative measures of chemical reactivity through global reactivity descriptors. The chemical hardness parameter, defined as half the energy gap between frontier molecular orbitals, typically ranges from 2.0 to 2.5 electron volts for benzimidazole derivatives [13] [14]. This parameter indicates the resistance of the molecule to charge transfer and provides insights into chemical stability.

The chemical softness, calculated as the inverse of chemical hardness, ranges from 0.2 to 0.25 per electron volt [13] [14]. Higher softness values correlate with increased reactivity and polarizability of the electron cloud.

The electrophilicity index, representing the propensity to accept electrons, typically ranges from 1.0 to 2.0 electron volts for this class of compounds [13] [14]. The electronegativity and chemical potential values provide additional insights into the electron-accepting and electron-donating capabilities of the molecule.

Vibrational Frequency Analysis and Thermodynamic Properties

Density functional theory calculations predict vibrational frequencies spanning the range from 500 to 3500 wavenumbers per centimeter, encompassing all molecular vibrational modes [7] [15]. These calculated frequencies can be directly compared with experimental infrared spectroscopic data to validate the computational model and provide assignments for observed absorption bands.

The computed bond lengths for nitrogen-carbon bonds in the benzimidazole framework typically range from 1.30 to 1.40 angstroms, consistent with partial double bond character due to aromatic delocalization [7] [15]. Bond angles around the ring system generally fall within the range of 105 to 125 degrees, reflecting the geometric constraints of the fused ring system.

Thermodynamic properties such as heat capacity can be calculated as a function of temperature using statistical thermodynamics principles applied to the vibrational frequency data [16] [15]. These calculations provide valuable insights into the temperature dependence of molecular properties and can guide experimental design for thermal analysis studies.

Optical and Electronic Properties Predictions

Time-dependent density functional theory calculations using TD-B3LYP/6-311++G(d,p) methodology predict electronic transitions in the 250 to 400 nanometer wavelength range [6] [7]. These calculations provide detailed information about excitation energies, oscillator strengths, and the character of electronic transitions.

The calculated oscillator strengths typically range from 0.1 to 1.0, indicating the relative intensities of electronic absorption bands [6] [7]. Strong transitions correspond to symmetry-allowed pi to pi-star excitations within the aromatic system, while weaker transitions may arise from charge transfer processes or symmetry-forbidden transitions.

Polarizability calculations reveal values in the range of 15 to 20 cubic angstroms, reflecting the ease of electron cloud distortion under external electric fields [13] [7]. The first hyperpolarizability, related to second-order nonlinear optical properties, typically ranges from 10 to 50 times 10 to the negative 30 electrostatic units for benzimidazole derivatives [13] [7].

PropertyValueReference
Molecular FormulaC₉H₁₁N₃ [17]
Molecular Weight161.20 g/mol [17] [8]
Melting Point256-257°C (decomp) [8] [9]
Boiling Point301.5°C at 760 mmHg [8] [18]
Water Solubility0.633 mg/mL [3]
XLogP31.7 [8]
Space GroupP21212 [10]
Unit Cell Volume832.318 Ų [10]

XLogP3

1.7

Other CAS

2851-13-0

Wikipedia

Benzimidazole, 2-dimethylamino-

Dates

Last modified: 08-16-2023

Explore Compound Types